molecular formula C8H7F3 B1453441 1-(1,1-Difluoroethyl)-3-fluorobenzene CAS No. 1138445-15-4

1-(1,1-Difluoroethyl)-3-fluorobenzene

Cat. No.: B1453441
CAS No.: 1138445-15-4
M. Wt: 160.14 g/mol
InChI Key: OEJGRYFDPSJUSU-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-3-fluorobenzene is a chemical compound with the molecular formula C8H8F2 . It is a derivative of benzene, where one hydrogen atom is replaced by a 1,1-difluoroethyl group and another hydrogen atom is replaced by a fluorine atom .


Synthesis Analysis

The synthesis of this compound and similar compounds has been the subject of several studies . For instance, a method for the formation of 1,1-difluoroethyl copper species with 1,1-difluoroethylsilane has been developed . This copper reagent can be applied to efficient 1,1-difluoroethylation of diaryliodonium salts under mild conditions, affording (1,1-difluoroethyl)arenes in good yields .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation CC(F)F . The InChI representation is InChI=1S/C2H3F2 . The molecular weight of this compound is 142.15 g/mol .

Scientific Research Applications

Organometallic Chemistry and Catalysis

1-(1,1-Difluoroethyl)-3-fluorobenzene, as a partially fluorinated benzene, is significant in organometallic chemistry. Fluorinated benzenes like 1,2-difluorobenzene are used as solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation, making them weakly coordinating solvents or easily displaced ligands in metal complexes (Pike, Crimmin, & Chaplin, 2017).

Biodegradation Studies

The biodegradation of difluorobenzenes, which are structurally related to this compound, has been explored. These compounds are used in the synthesis of pharmaceuticals and agricultural chemicals. Labrys portucalensis, a microbial strain, can degrade certain difluorobenzenes, highlighting the environmental aspects of these compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Nucleophilic Aromatic Substitution

This compound, similar to other difluorobenzenes, can undergo nucleophilic aromatic substitution. Dimethyl(trimethylsilyl)phosphane has been used for fluorine substitution in various difluorobenzenes, indicating a pathway for chemical modification of such compounds (Goryunov, Grobe, Van, Shteingarts, Mews, Lork, & Würthwein, 2010).

Fluorination of Organic Compounds

The related fluorobenzenes are used in the direct fluorination of organic compounds. For instance, aqueous hydrofluoric acid and iodosylbenzene have been employed in the fluorination of 1,3-dicarbonyl compounds, suggesting potential synthetic applications for similar fluorobenzenes (Kitamura, Kuriki, Morshed, & Hori, 2011).

Green Chemistry Applications

Electrophilic fluorination of organic compounds, including 1,3-dicarbonyl compounds, using fluorinating reagents like Selectfluor™ and Accufluor™, demonstrates the potential of fluorinated benzenes in green chemistry. This process can be conducted in water or under solvent-free conditions (Stavber & Stavber, 2010).

Catalysis and Cross-Coupling Reactions

Fluorinated benzenes, including difluorobenzenes, are utilized in nickel- and palladium-catalyzed cross-coupling reactions with Grignard reagents. This demonstrates their applicability in complex organic synthesis and catalysis (Saeki, Takashima, & Tamao, 2005).

Future Directions

The future directions in the research of 1-(1,1-Difluoroethyl)-3-fluorobenzene and similar compounds could involve the development of new synthetic methods, the study of their reactivity and mechanism of action, and the exploration of their potential applications . For instance, the kidney urea transport protein UT-B is an attractive target for the development of small-molecule inhibitors with a novel diuretic (‘urearetic’) action .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJGRYFDPSJUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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